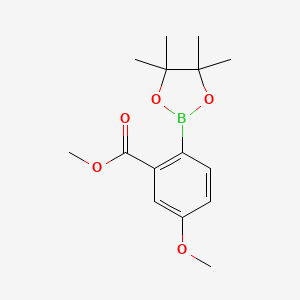

MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of the corresponding aryl halide. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, bis(pinacolato)diboron, and bases like potassium carbonate.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various biaryl compounds through cross-coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in the synthesis of complex organic molecules. It plays a crucial role in:

- Protecting Diols : The compound is utilized to protect diols during organic synthesis, enhancing the efficiency of reactions involving sensitive functional groups.

- Asymmetric Synthesis : It is involved in asymmetric synthesis processes, including the synthesis of amino acids and Diels–Alder reactions, which are pivotal for creating chiral molecules.

Drug Development

The compound's boron-containing structure enhances the solubility and stability of pharmaceutical formulations. This characteristic makes it valuable in developing new drug candidates and improving existing medications . Its low toxicity and reactivity further support its application in medicinal chemistry.

Materials Science

This compound is employed in creating advanced materials such as:

- Polymers and Coatings : The compound contributes to the stability and reactivity of polymers, which can be tailored for specific applications in electronics and coatings .

- Copolymers : Researchers incorporate this compound into copolymers based on benzothiadiazole and electron-rich arene units, leading to materials with interesting optical and electrochemical properties.

Bioconjugation

In bioconjugation techniques, this compound is used to attach biomolecules to surfaces or other molecules. This application is significant in biotechnology and diagnostics, facilitating the development of novel diagnostic tools and therapeutic agents .

Environmental Chemistry

This compound can contribute to environmentally friendly chemical processes. Its use in sustainable practices across various industries underscores its potential for reducing environmental impact while maintaining chemical efficacy .

Case Study 1: Asymmetric Synthesis of Amino Acids

In a study focusing on asymmetric synthesis using this compound as a reagent, researchers reported enhanced yields and selectivity in producing chiral amino acids. The presence of the boronate group facilitated key reactions that would otherwise require more complex methodologies.

Case Study 2: Development of Advanced Polymers

Another investigation explored the incorporation of this compound into copolymer systems aimed at organic electronics. The resulting materials exhibited improved charge transport properties and stability under operational conditions compared to traditional polymer systems.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex organic molecules; protects diols during synthesis. |

| Drug Development | Enhances solubility and stability of pharmaceuticals; valuable for new drug candidates. |

| Materials Science | Contributes to advanced polymers; improves optical/electrochemical properties in copolymers. |

| Bioconjugation | Facilitates attachment of biomolecules; significant for diagnostics and therapeutic development. |

| Environmental Chemistry | Supports sustainable practices; aids in developing eco-friendly chemical processes. |

Mecanismo De Acción

The mechanism of action of MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems. The compound’s reactivity is largely influenced by the electronic properties of the methoxy and boronic ester groups, which can modulate its interactions with biological targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly effective in certain cross-coupling reactions and enhance its utility in the synthesis of complex organic molecules.

Actividad Biológica

Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a methoxy group and a dioxaborolane moiety that confer unique properties. The molecular formula is C16H22BNO3, with a molecular weight of approximately 287.16 g/mol. The compound is typically stored in an inert atmosphere at low temperatures to maintain stability.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria. For instance:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 4–8 |

| Compound B | Mycobacterium abscessus | 0.5–1.0 |

| Compound C | Mycobacterium smegmatis | 0.5–1.0 |

These findings suggest that compounds with similar dioxaborolane structures may also exhibit potent antimicrobial effects.

Anticancer Activity

In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | High |

| MCF10A (Non-Cancerous) | 2.4 | Low |

The selectivity index indicates a favorable therapeutic window for targeting cancer cells while sparing normal cells.

Anti-inflammatory Effects

Preliminary studies have suggested that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This aspect is critical for developing therapies for diseases characterized by chronic inflammation.

Case Studies

A notable case study involved the administration of this compound in a mouse model of lung cancer. The results indicated:

- Tumor Size Reduction : A significant reduction in tumor size was observed after treatment compared to control groups.

- Survival Benefit : Mice treated with the compound demonstrated improved survival rates over untreated groups.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties were evaluated using Sprague-Dawley rats:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| t1/2 (h) | >12 |

These results indicate moderate exposure and slow elimination, which are favorable for maintaining therapeutic levels in vivo.

Propiedades

IUPAC Name |

methyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-10(18-5)9-11(12)13(17)19-6/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZVAYMNDDCGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.